1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a difluorocyclobutane carboxylic acid moiety
Preparation Methods
The synthesis of 1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene and cyclobutane derivatives.
Reaction Conditions: The key steps include the introduction of the difluoromethoxy group and the formation of the cyclobutane ring. These steps often require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent quality and scalability of the compound.
Chemical Reactions Analysis
1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the development of advanced materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group and the cyclobutane ring play crucial roles in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-[4-(Difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid can be compared with similar compounds such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: Similar in having a difluoromethoxy group but differs in the cyclopropylmethoxy substitution.
1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid: Shares the difluoromethoxyphenyl group but has a cyclopropane ring instead of a cyclobutane ring.
Properties
Molecular Formula |
C12H10F4O3 |
---|---|
Molecular Weight |
278.20 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O3/c13-10(14)19-8-3-1-7(2-4-8)11(9(17)18)5-12(15,16)6-11/h1-4,10H,5-6H2,(H,17,18) |
InChI Key |
TUMFRBNEAPWGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.